molecular formula C8H17NO2 B12920102 Methyl N-hexylcarbamate CAS No. 22139-32-8

Methyl N-hexylcarbamate

Cat. No.: B12920102
CAS No.: 22139-32-8
M. Wt: 159.23 g/mol
InChI Key: OXNAJPQXTZANJL-UHFFFAOYSA-N
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Description

Methyl N-hexylcarbamate, also known as carbamic acid, hexyl-, methyl ester, is an organic compound belonging to the class of carbamate esters. These compounds are characterized by the presence of a carbamate group, which is an ester of carbamic acid. This compound is used in various industrial applications, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-hexylcarbamate can be synthesized through the reaction of n-hexylamine with dimethyl carbonate in the presence of a catalyst. The reaction typically occurs at a temperature of 150°C and under high pressure (9.0 MPa). The iron-chrome catalyst TZC-3/1 has been found to be particularly effective, leading to approximately 70% yield of this compound with an 80% selectivity .

Another method involves the reaction of chlorosulfonyl isocyanate with anhydrous methanol in benzene, followed by the addition of triethylamine. This method requires careful handling due to the corrosive nature of chlorosulfonyl isocyanate and the carcinogenic properties of benzene .

Chemical Reactions Analysis

Types of Reactions

Methyl N-hexylcarbamate undergoes various chemical reactions, including:

    Carbamoylation: The reaction with amines to form carbamate esters.

    Hydrolysis: The breakdown of the carbamate ester into the corresponding amine and alcohol under acidic or basic conditions.

Common Reagents and Conditions

    Dimethyl Carbonate: Used in the carbamoylation reaction.

    Chlorosulfonyl Isocyanate: Used in the synthesis involving methanol and benzene.

    Triethylamine: Used as a base in the synthesis process.

Major Products

    Carbamate Esters: Formed through the reaction with amines.

    Amines and Alcohols: Formed through hydrolysis.

Scientific Research Applications

Methyl N-hexylcarbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl N-hexylcarbamate involves the carbamate functionality, which imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. This functionality also participates in hydrogen bonding through the carboxyl group and the backbone NH .

Comparison with Similar Compounds

Methyl N-hexylcarbamate can be compared with other carbamate esters, such as:

    Ethyl N-methylcarbamate: Similar in structure but with different alkyl groups.

    Dimethyl Carbamate: Contains two methyl groups instead of a hexyl group.

    Phenyl N-methylcarbamate: Contains a phenyl group instead of a hexyl group.

The uniqueness of this compound lies in its specific alkyl chain length, which can influence its reactivity and applications .

Biological Activity

Methyl N-hexylcarbamate is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound (C8H17NO2) is a carbamate derivative characterized by the presence of a hexyl group attached to the nitrogen atom of the carbamate functional group. Its molecular structure can be represented as follows:

Methyl N hexylcarbamate CID 4166930 \text{Methyl N hexylcarbamate}\quad \text{ CID 4166930 }

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of hexylamine with methyl chloroformate or through other carbamoylation methods. Research indicates that variations in the synthesis process can lead to differences in biological activity, which emphasizes the importance of precise synthetic methods in medicinal chemistry .

Cholinesterase Inhibition

One of the primary areas of investigation for this compound is its potential as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating conditions such as Alzheimer's disease. Studies have shown that various carbamates, including those related to this compound, exhibit varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

A study highlighted that hexylcarbamates generally showed less potent AChE inhibition compared to dimethylcarbamates, with IC50 values ranging from 13 nM to over 1000 nM for different derivatives . This suggests a selective activity profile where this compound may possess moderate inhibitory effects on central AChE but lower toxicity compared to more potent inhibitors like Rivastigmine.

Neuroprotective Effects

Recent research has explored the neuroprotective effects of this compound through its interactions with various cellular pathways. For instance, it has been observed that certain carbamates can promote neurite outgrowth in neuronal cells, indicating potential applications in neurodegenerative diseases .

In Vitro Studies

  • Cholinesterase Activity : In vitro studies assessing the AChE inhibition by this compound revealed that while it does inhibit AChE, its selectivity towards BuChE suggests it may have a favorable safety profile for therapeutic use .
  • Neurite Outgrowth : Another study demonstrated that compounds similar to this compound promoted significant neurite outgrowth in neuroblastoma cells, suggesting potential applications in enhancing neuronal repair mechanisms .
Study FocusFindingsReference
Cholinesterase InhibitionModerate AChE inhibition
Neuroprotective EffectsPromoted neurite outgrowth

Toxicity and Safety Profile

The safety profile of this compound has been evaluated through acute toxicity studies. The LD50 values obtained from animal studies indicate that while it exhibits some toxicity, it is relatively lower compared to more potent cholinesterase inhibitors . This aspect is crucial for its potential therapeutic applications.

Properties

CAS No.

22139-32-8

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

methyl N-hexylcarbamate

InChI

InChI=1S/C8H17NO2/c1-3-4-5-6-7-9-8(10)11-2/h3-7H2,1-2H3,(H,9,10)

InChI Key

OXNAJPQXTZANJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)OC

Origin of Product

United States

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